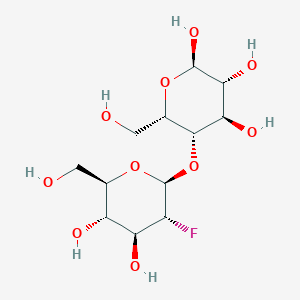
(2r)-2-Amino-4-Oxobutanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-4-Oxobutanoic Acid, also known as L-Aspartic Acid, is a naturally occurring amino acid found in various proteins and enzymes. It plays a crucial role in the biosynthesis of other amino acids and is involved in the urea cycle and gluconeogenesis. This compound is essential for the proper functioning of the human body and is widely studied for its various applications in science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-Oxobutanoic Acid can be achieved through several methods. One common approach involves the hydrolysis of asparagine, which is catalyzed by the enzyme asparaginase. Another method includes the chemical synthesis from fumaric acid and ammonia, which undergoes a series of reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.
化学反应分析
Types of Reactions
(2R)-2-Amino-4-Oxobutanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The amino acid can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: The amino group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from the reactions of this compound include oxaloacetic acid, aspartate semialdehyde, and various substituted derivatives depending on the specific reaction conditions.
科学研究应用
(2R)-2-Amino-4-Oxobutanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other amino acids and peptides.
Biology: It plays a role in the urea cycle and gluconeogenesis, making it essential for metabolic studies.
Medicine: It is studied for its potential therapeutic effects in treating conditions such as liver disease and neurological disorders.
Industry: It is used in the production of biodegradable polymers and as a food additive to enhance flavor and nutritional value.
作用机制
The mechanism of action of (2R)-2-Amino-4-Oxobutanoic Acid involves its role as a precursor in the biosynthesis of other amino acids and its participation in metabolic pathways. It acts on molecular targets such as enzymes involved in the urea cycle and gluconeogenesis, facilitating the conversion of ammonia to urea and the production of glucose from non-carbohydrate sources.
相似化合物的比较
(2R)-2-Amino-4-Oxobutanoic Acid can be compared with other similar amino acids such as:
L-Glutamic Acid: Both are non-essential amino acids involved in protein synthesis, but L-Glutamic Acid has an additional carboxyl group.
L-Asparagine: It is an amide derivative of this compound and can be hydrolyzed to produce the latter.
L-Alanine: While both are involved in metabolic pathways, L-Alanine has a simpler structure with a single methyl group as its side chain.
The uniqueness of this compound lies in its specific role in the urea cycle and gluconeogenesis, making it indispensable for nitrogen metabolism and energy production in the body.
属性
分子式 |
C4H7NO3 |
|---|---|
分子量 |
117.10 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m1/s1 |
InChI 键 |
HOSWPDPVFBCLSY-GSVOUGTGSA-N |
手性 SMILES |
C(C=O)[C@H](C(=O)O)N |
规范 SMILES |
C(C=O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


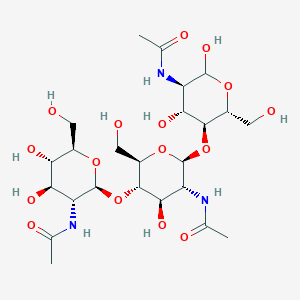
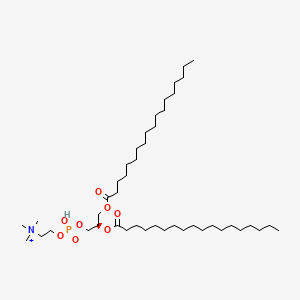
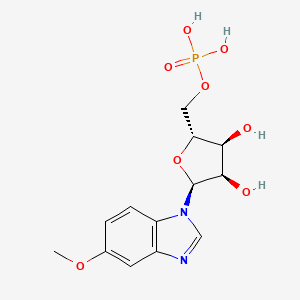
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
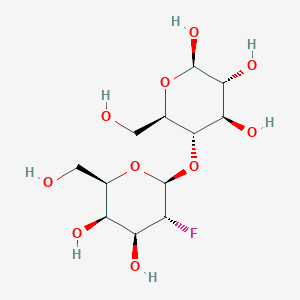
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
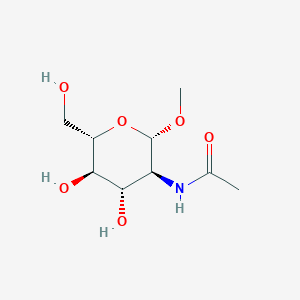
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)

